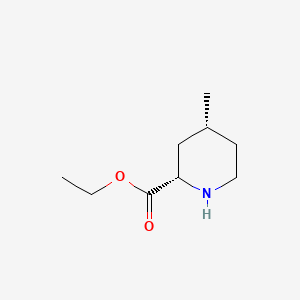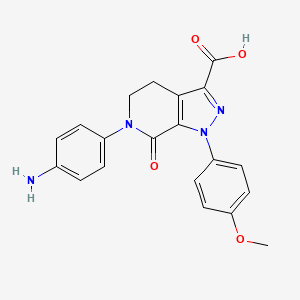
Dabigatran 1-acylglucuronide
Übersicht
Beschreibung
Dabigatran 1-acylglucuronide is a major human metabolite of Dabigatran . Dabigatran is used to decrease the risk of stroke and blood clots in patients with a serious heart rhythm problem called nonvalvular atrial fibrillation . Glucuronidation of the carboxylate moiety is the major human metabolic pathway of dabigatran, resulting in the formation of the 1-O-acylglucuronide .
Synthesis Analysis
The glucuronidation of dabigatran was catalyzed by human hepatic and intestinal microsomes . Three UDP-glucuronosyltransferases (UGTs), namely, UGT1A9, UGT2B7, and UGT2B15, exhibited glucuronidation of dabigatran .Molecular Structure Analysis
Four isomeric acylglucuronides of dabigatran were isolated and purified from urine of dosed rhesus monkeys. NMR analysis confirmed the structures of the four metabolites as the 1-O-acylglucuronide (beta anomer) and the 2-O-, 3-O-, and 4-O-acylglucuronides (alpha and beta anomers) .Chemical Reactions Analysis
The 1-O-acylglucuronide, in addition to minor hydrolysis to the aglycon, underwent nonenzymatic acyl migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides with an apparent half-life of 1 h (37 degrees C, pH 7.4) .Wissenschaftliche Forschungsanwendungen
- Comparison : In vitro studies have shown that both DAB and DABG exhibit anticoagulant effects. However, DABG has a weaker inhibitory effect on thrombin generation compared to DAB. The IC50 values for thrombin generation area under the curve (AUC) are 134.1 ng/mL for DAB and 281.9 ng/mL for DABG .
- Other Coagulation Assays : DABG also demonstrates weaker anticoagulant effects than DAB in prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin time (TT) assays .
- Model Development : Researchers have developed a comprehensive PBPK model for dabigatran etexilate, dabigatran, and dabigatran glucuronide. This model predicts concentration-time profiles across various doses, administration routes, and formulations in healthy and renally impaired individuals .
- Dabigatran Acyl-β-D-Glucuronide-d3 : This compound is used for proteomics research. It is not intended for diagnostic or therapeutic purposes. Its molecular formula is C31H30D3N7O9, with a molecular weight of 650.65 g/mol .
Anticoagulant Effects
Physiologically Based Pharmacokinetic (PBPK) Modeling
Proteomics Research
Wirkmechanismus
Target of Action
Dabigatran acyl-beta-D-glucuronide is an active metabolite of the thrombin inhibitor dabigatran . The primary target of this compound is thrombin, a plasma serine protease that plays a central role in coagulation and hemostasis .
Mode of Action
Dabigatran acyl-beta-D-glucuronide is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . It increases activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . It exhibits a weaker inhibitory effect than that of dabigatran .
Biochemical Pathways
The glucuronidation of dabigatran, catalyzed by human hepatic and intestinal microsomes, results in the formation of dabigatran acyl-beta-D-glucuronide . Three UDP-glucuronosyltransferases (UGTs), namely, UGT1A9, UGT2B7, and UGT2B15, exhibit glucuronidation of dabigatran .
Pharmacokinetics
Dabigatran is administered as the prodrug dabigatran etexilate, which is a substrate of esterases and P-glycoprotein (P-gp). Dabigatran is eliminated via renal excretion but is also a substrate of uridine 5ʹ-diphospho (UDP)-glucuronosyltransferases (UGTs) . Metabolic clearances of dabigatran etexilate and dabigatran were implemented using data on carboxylesterase 1/2 enzymes and UGT subtype 2B15 . In severe renal impairment, the UGT2B15 metabolism and the P-gp transport in the model were reduced to 67% and 65% of the rates in healthy adults .
Result of Action
Both dabigatran and its main metabolite dabigatran acyl-beta-D-glucuronide have established anticoagulant effects . They show inhibitory effects on thrombin generation in a dose-dependent manner, but dabigatran acyl-beta-D-glucuronide exhibits a weaker inhibitory effect than that of dabigatran .
Action Environment
The action of dabigatran acyl-beta-D-glucuronide can be influenced by environmental factors such as the presence of other drugs. For example, drug-drug interaction studies of dabigatran with the P-gp perpetrators rifampin (inducer) and clarithromycin (inhibitor) have been carried out .
Zukünftige Richtungen
Dabigatran has been approved for prophylaxis of thromboembolism in patients undergoing total knee or hip arthroplasty and is being investigated for use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications, following acute coronary syndromes .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFDMHIDSUHPI-KWONYSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747409 | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015167-40-4 | |
| Record name | Dabigatran 1-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



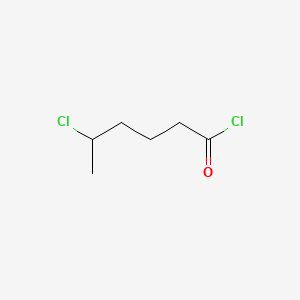
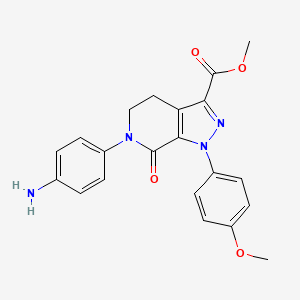
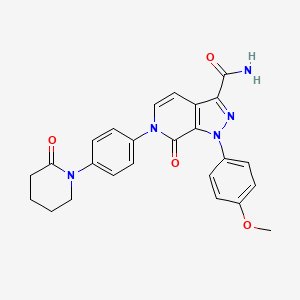

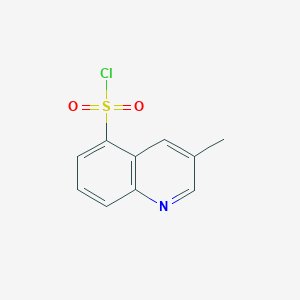

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

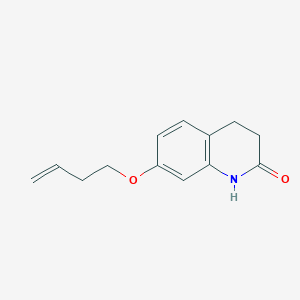
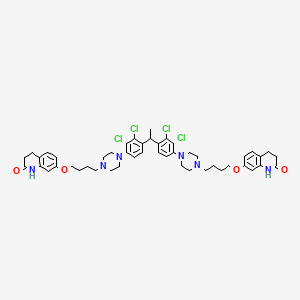
![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
